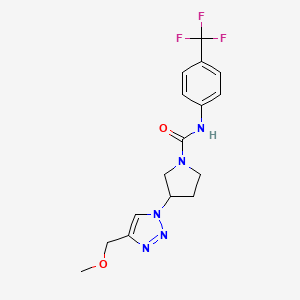
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H18F3N5O2 and its molecular weight is 369.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a novel triazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine backbone substituted with a trifluoromethylphenyl group and a methoxymethyltriazole moiety. The presence of these functional groups is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.
Anticancer Activity
A study on similar triazole derivatives demonstrated their potential in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (cervical carcinoma). The results indicated that triazole-containing compounds could lower the IC50 values significantly compared to non-triazole analogs, suggesting enhanced anticancer efficacy due to the triazole moiety's influence on cellular interactions .
| Cell Line | Compound IC50 (μM) | Control IC50 (μM) |
|---|---|---|
| L1210 | 9.6 | 41 |
| CEM | 8.5 | 35 |
| HeLa | 7.2 | 30 |
Enzyme Inhibition
The compound has shown promising results in enzyme inhibition assays relevant to diabetes treatment. For instance, it was evaluated for alpha-amylase inhibition, which is critical in carbohydrate metabolism. The observed IC50 values were comparable to established inhibitors like acarbose .
| Concentration (μM) | % Inhibition |
|---|---|
| 500 | 78.85 |
| 250 | 73.08 |
| 125 | 68.90 |
| 62.5 | 62.28 |
| 31.25 | 58.47 |
The mechanism by which this compound exerts its biological effects can be attributed to its structural features:
- Triazole Ring : This moiety is known to interact with various biological targets, including enzymes and receptors, potentially leading to altered metabolic pathways.
- Pyrrolidine Structure : The pyrrolidine ring may enhance the lipophilicity of the compound, facilitating better membrane permeability and bioavailability.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds in various biological contexts:
- Antidiabetic Activity : A related study demonstrated that triazole derivatives significantly inhibited alpha-amylase with an IC50 value of 4.58 μM compared to acarbose's IC50 of 1.58 μM .
- Antioxidant Properties : Compounds with triazole structures have also been reported to exhibit antioxidant activity, protecting pancreatic beta cells from oxidative stress.
属性
IUPAC Name |
3-[4-(methoxymethyl)triazol-1-yl]-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-26-10-13-8-24(22-21-13)14-6-7-23(9-14)15(25)20-12-4-2-11(3-5-12)16(17,18)19/h2-5,8,14H,6-7,9-10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXHZQGIJBVZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













